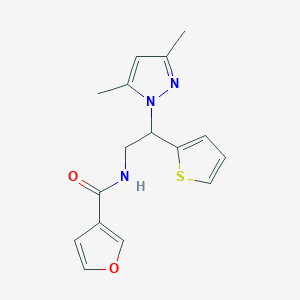
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)furan-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with several functional groups:
- Pyrazole Ring : Known for its diverse biological properties.
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Furan Carboxamide : Enhances solubility and bioavailability.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or proliferation.
- Receptor Modulation : Potential interactions with receptors can lead to altered signaling pathways, impacting cellular responses.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 2.50 to 20 µg/mL for different strains, indicating robust antimicrobial potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.00 |
| Escherichia coli | 10.00 |
| Pseudomonas aeruginosa | 15.00 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could stabilize human red blood cell membranes, suggesting a protective effect against hemolysis induced by inflammatory agents.
| Assay Type | Result (%) |
|---|---|
| HRBC Membrane Stabilization | 86.70 |
Antioxidant Activity
Antioxidant assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) revealed that the compound exhibits significant free radical scavenging activity, with percentages ranging from 84.16% to 90.52% across different concentrations tested.
Case Studies and Research Findings
- Study on Tuberculosis : A series of derivatives related to this compound were synthesized and tested against Mycobacterium tuberculosis. Some exhibited IC50 values as low as 1.35 μM, suggesting that modifications to the pyrazole structure may enhance anti-tubercular activity .
- Cytotoxicity Testing : In cytotoxicity assays conducted on HEK-293 cells, the compound showed low toxicity, with IC50 values exceeding 100 μM, indicating a favorable safety profile for further development .
- In Silico Studies : Molecular docking studies suggested that the compound binds effectively to target proteins involved in pathogenicity, reinforcing its potential as a lead compound for drug development .
属性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-8-12(2)19(18-11)14(15-4-3-7-22-15)9-17-16(20)13-5-6-21-10-13/h3-8,10,14H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADIQQHROCUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=COC=C2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














